molecular formula C13H9FO2 B8454819 (3-Fluorophenyl)(4-hydroxyphenyl)methanone

(3-Fluorophenyl)(4-hydroxyphenyl)methanone

Cat. No. B8454819
M. Wt: 216.21 g/mol
InChI Key: YDKMPAWPRFTILM-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

IUPAC Name

(3-fluorophenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H9FO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H

InChI Key

YDKMPAWPRFTILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3-fluorophenyl)(4-methoxyphenyl)methanone (1.0 g, 4.34 mmol) in 50 mL DCM at −78° C. while stirring was treated with 1M boron tribromide (13.03 mL, 13.03 mmol) dropwise over 20 minutes. The mixture was allowed to warm to 25° C. and stir for 18 hours. The mixture was treated with water (1 mL) and stirred for 5 minutes, followed by additional water (2 mL) and stirred for 10 minutes, and finally treated with more water (50 mL) and stirred for 20 minutes. The mixture was then extracted with DCM (50 mL×2). The organic layers were combined, dried, filtered, and the filtrate evaporated under reduced pressure. The residue was purified by flash chromatography to provide the title compound (0.69 g, 74% yield). 1HNMR (300 MHz, CD3OD) δ 6.92 (d, 2H, J=8.9 Hz), 7.26 (m, 1H), 7.41-7.58 (m, 3H), 7.79 (d, 2H, J=8.9 Hz); MS (DCI) m/z 217 (M+H)+, 234 (M+NH4)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.03 mL
Type
reactant
Reaction Step Two
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Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
74%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3-Fluorophenyl 4-methoxyphenyl ketone (580 mg) obtained in Example 150 was dissolved in dichloromethane (5 ml), a solution of 1.0 M boron tribromide in dichloromethane (23 ml) was added while cooled in ice, and the admixture was stirred at room temperature for 3 days. The reaction mixture was treated in the same manner as described in 121 to obtain 402 mg of the title compound (yield: 74%).
Quantity
580 mg
Type
reactant
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Quantity
5 mL
Type
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0 (± 1) mol
Type
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Quantity
23 mL
Type
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Reaction Step Two
Yield
74%

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